1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate
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Overview
Description
1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to an octanedioate backbone, with a 2,5-dioxopyrrolidin-1-yl moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate typically involves a multi-step process. One common method includes the esterification of octanedioic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. This is followed by the introduction of the 2,5-dioxopyrrolidin-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, octanediol.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate exerts its effects is primarily through its interaction with biological targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, its anticonvulsant properties are believed to result from its ability to inhibit certain ion channels in the nervous system, thereby reducing neuronal excitability .
Comparison with Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Shares the 2,5-dioxopyrrolidin-1-yl group but differs in the backbone structure.
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: Analogues with variations in the alkyl chain length and substitution patterns.
Uniqueness: 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its longer octanedioate backbone compared to similar compounds may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
1-O-benzyl 8-O-(2,5-dioxopyrrolidin-1-yl) octanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c21-16-12-13-17(22)20(16)26-19(24)11-7-2-1-6-10-18(23)25-14-15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXBKCZFFHSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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